molecular formula C20H17NO5 B1631681 Oxyepiberberine CAS No. 19716-60-0

Oxyepiberberine

Cat. No. B1631681
CAS RN: 19716-60-0
M. Wt: 351.4 g/mol
InChI Key: PJTYPIGQKDTERS-UHFFFAOYSA-N
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Description

Oxyepiberberine is an alkaloid isolated from Coptis chinensis Franch., a plant extensively used in traditional Chinese medicine . It has been studied for its anti-cancer effects and underlying mechanisms .


Synthesis Analysis

The synthesis of Oxyepiberberine from 1,2-Ethenediylbis(oxy) (9CI) and Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- has been reported .


Molecular Structure Analysis

Oxyepiberberine contains total 47 bond(s); 30 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten .


Chemical Reactions Analysis

The anti-proliferative effects of six derivatives of oxyepiberberine on colon cancer cells were assessed . Among the six derivatives, oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells with an IC 50 value of 1.36 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of Oxyepiberberine are as follows: It has a molecular weight of 351.4 and a chemical formula of C20H17NO5 . It is recommended to store the powder at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months, -20°C for 1 month .

Scientific Research Applications

Application in Colon Cancer Treatment

  • Scientific Field: Oncology, specifically colon cancer treatment .
  • Summary of the Application: Oxyepiberberine has been found to have anti-cancer effects on LS-1034 human colon cancer cells . It has been identified as a potent tubulin polymerization inhibitor .
  • Methods of Application: The anti-proliferative effects of six derivatives of oxyepiberberine on colon cancer cells were assessed . Among the six derivatives, oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells . It also induced apoptosis and inhibited migration of LS-1034 cells in a concentration-dependent manner .
  • Results or Outcomes: Oxyepiberberine showed the greatest anti-proliferative effect on LS-1034 cells with an IC 50 value of 1.36 μM . The tubulin polymerization inhibitory effects of oxyepiberberine were observed in a concentration-dependent manner with an IC 50 value of 1.26 μM . A xenograft mouse model of colon cancer showed that oxyepiberberine could suppress tumor growth without obvious toxicity .

Application in Lung Adenocarcinoma Treatment

  • Scientific Field: Oncology, specifically lung adenocarcinoma treatment .
  • Summary of the Application: Oxyepiberberine has been found to inhibit lung adenocarcinoma by regulating SRC-related pathways .
  • Methods of Application: An MTT experiment was conducted to verify the impact of each part on A549 and BEAS-2B cells . High performance liquid chromatography (HPLC) was then used to identify the chemical components of the effective substance in C. chinensis against lung adenocarcinoma . Network pharmacology was used to screen potential pathways and binding target proteins . Finally, a subcutaneous tumor model was established in mice using LLC cells to observe the effects of the effective components of C. chinensis against lung adenocarcinoma in tumor-bearing mice .
  • Results or Outcomes: The MTT assay demonstrated the efficacy of oxyepiberberine as an anti-lung adenocarcinoma compound with minimal toxicity and side effects . According to the results of network pharmacology and molecular docking, SRC is the primary target of C. chinensis active substance against lung adenocarcinoma . In vivo experiments revealed that the oxyepiberberine group exhibited lowered toxicity and side effects . Additionally, the density of tumor cells decreased and the nuclei were destroyed in oxyepiberberine groups of tumor tissues . Finally, oxyepiberberine could regulate apoptosis, migration, and protein expression significantly related to the SRC pathway in tumor cells .

Safety And Hazards

In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and avoid inducing vomiting if ingested .

Future Directions

While the anti-cancer effects and underlying mechanisms of oxyepiberberine have been explored, more research is needed to fully understand its potential therapeutic applications .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYPIGQKDTERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyepiberberine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Y Zhang, Y Yao, Y Fu, Z Yuan, X Wu, T Wang… - Journal of …, 2021 - Elsevier
… This study aimed to find out the potential targets and mechanisms of Oxyepiberberine (OPB) isolated from HL in the treatment of NSCLC, using network pharmacology and biological …
Number of citations: 16 www.sciencedirect.com
H Ning, W Lu, Q Jia, J Wang, T Yao, S Lv, Y Li… - Investigational New …, 2021 - Springer
… and underlying mechanisms of oxyepiberberine need to be … of oxyepiberberine on LS-1034 human colon cancer cells. The anti-proliferative effects of six derivatives of oxyepiberberine …
Number of citations: 7 link.springer.com
TR Govindachari, K Nagarajan - Indian Journal of Chemistry, 1970 - repository.ias.ac.in
… Haworth and Perkinº in the course of one of their electrolytic reductions of oxyepiberberine to tetrahydroepiberberine, isolated isooxyepiberberine earlier obtained by Perkin? and on the …
Number of citations: 6 repository.ias.ac.in
WH Perkin, VM Trikojus - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… 1770), it seemed possible that the synthesis of oxyepiberberine-an essential step in the … In the synthesis of oxyepiberberine following the method of Perkin, Ray, and Robinson, the …
Number of citations: 18 pubs.rsc.org
E Sebe, S Abe, N Murase… - Journal of the Chinese …, 1967 - Wiley Online Library
… On the right-hand slope are two stepwise inflexions, (a.) and (as), which are especially marked in the spectra of oxycoptisine and oxyepiberberine. … 1.0 Oxyepiberberine …
Number of citations: 5 onlinelibrary.wiley.com
B Liu, K Liu, J Wang, Y Shi - Russian Journal of General Chemistry, 2023 - Springer
… In the LS-1034 colon cancer xenografted mouse mode, oxyepiberberine (inhibition of ~60% … Overall, oxyepiberberine was a novel tubulin polymerization inhibitor and was a promising …
Number of citations: 0 link.springer.com
Z Zhong - Frontiers in Pharmacology, 2022 - frontiersin.org
… Oxyepiberberine has been reported to inhibit proliferation of CRC LS-1034 cells both in vitro and in vivo, accompanied by inducing apoptosis and inhibiting migration and tubulin …
Number of citations: 20 www.frontiersin.org
WH Perkin - Journal of the Chemical Society, Transactions, 1918 - pubs.rsc.org
… This curious process does not take place at 130 in the case of oxyepiberberine, but is rapid … of ep iberberinium sulphate into oxyepiberberine and dihydroanhydroepiberberine by the …
Number of citations: 14 pubs.rsc.org
RD Haworth, WH Perkin - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… 240") is identical with oxyepiberberine, obtained from isocryptopine chloride by the method described by Perkin (J., 1918, 113, 518) and in which the methoxyl groups must be oriented …
Number of citations: 14 pubs.rsc.org
Z Dong, J Yang, M Tian, X Wang, X Qin… - …, 2023 - Wiley Online Library
Bile‐processed Coptidis Rhizoma (DL) is a unique processed product of Coptidis Rhizoma in traditional Chinese medicines, it's commonly used in the treatment of type 2 diabetes (…

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